4-Chloro-5-fluoropicolinamide
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Overview
Description
4-Chloro-5-fluoropicolinamide is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, specifically at the 4 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoropicolinamide typically involves the introduction of chlorine and fluorine atoms into a pyridine ring. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective substitution at the 4 and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoropicolinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
4-Chloro-5-fluoropicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoropicolinamide involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
4-Chloro-5-fluoropicolinamide can be compared with other similar compounds such as:
4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
4-Fluoropicolinamide: Similar in structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-2,4,6-trifluoropyrimidine: Contains multiple fluorine atoms and is used in the synthesis of functionalized pyrimidine systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H4ClFN2O |
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Molecular Weight |
174.56 g/mol |
IUPAC Name |
4-chloro-5-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C6H4ClFN2O/c7-3-1-5(6(9)11)10-2-4(3)8/h1-2H,(H2,9,11) |
InChI Key |
YXCAYTVTDJCSAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)N)F)Cl |
Origin of Product |
United States |
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